molecular formula C14H21N3O4 B13506868 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13506868
M. Wt: 295.33 g/mol
InChI Key: VPPWARSKGCPJCL-UHFFFAOYSA-N
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Description

6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid apart is its unique combination of the imidazo[1,2-a]pyridine core and the Boc-protected amine group. This structure provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h8-9H,4-7H2,1-3H3,(H,15,20)(H,18,19)

InChI Key

VPPWARSKGCPJCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2=NC(=CN2C1)C(=O)O

Origin of Product

United States

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